molecular formula C9H11FN2O B13195655 5-amino-N-ethyl-2-fluorobenzamide CAS No. 682757-55-7

5-amino-N-ethyl-2-fluorobenzamide

Cat. No.: B13195655
CAS No.: 682757-55-7
M. Wt: 182.19 g/mol
InChI Key: CBFNLARBKLPRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H11FN2O. It is a derivative of benzamide, featuring an amino group, an ethyl group, and a fluorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for 5-amino-N-ethyl-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce corresponding quinones .

Scientific Research Applications

5-amino-N-ethyl-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-ethyl-2-fluorobenzamide is unique due to the presence of both the amino and ethyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

682757-55-7

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

5-amino-N-ethyl-2-fluorobenzamide

InChI

InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

CBFNLARBKLPRPW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.